5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
847190-66-3 |
|---|---|
Molecular Formula |
C21H16FN5O4S |
Molecular Weight |
453.45 |
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-12-3-7-14(22)8-4-12)24-17(23-18)13-5-9-15(10-6-13)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
VQKBIMOIWKCEPZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds with pyrimido[4,5-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.
Result of Action
Similar compounds have been reported to show significant cytotoxic activities against various cell lines. This suggests that the compound could potentially have anti-cancer properties.
Biological Activity
5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse biological activities. This compound features a unique pyrimidine core structure and incorporates various functional groups that contribute to its reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of 453.45 g/mol.
Chemical Structure and Properties
The compound's structure includes:
- Pyrimidine core : A bicyclic structure known for its role in various biological activities.
- Thioether linkage : The presence of a sulfur atom linked to a benzyl group enhances the compound's lipophilicity and biological interactions.
- Nitrophenyl group : This functional group may contribute to the compound's reactivity and potential as an antimicrobial agent.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.45 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Thioether, Nitro, Dimethyl |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thioether compounds can inhibit the growth of various bacteria and fungi at low micromolar concentrations. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes critical for microbial survival.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines at concentrations ranging from to M. The specific pathways affected include apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thioether derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of , indicating potent activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a separate investigation involving human leukemia cells (L1210), the compound was found to inhibit cell growth significantly at concentrations as low as . Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | ||
| Anticancer | L1210 leukemia cells |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to key enzymes involved in nucleic acid synthesis or metabolic pathways.
- Cell Membrane Disruption : Altering membrane integrity in microbial cells leading to cell death.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Preparation Methods
Solvent and Catalyst Optimization
Reaction medium critically influences yield and reaction time. Water emerges as the optimal solvent due to hydrogen-bonding interactions that stabilize intermediates. As shown in Table 1 (), aqueous conditions achieve 85% yield for analogous pyrimidine derivatives within 12 hours, whereas neat conditions yield only traces. Microwave-assisted synthesis in water further accelerates the process, with yields up to 92% in 2.3 minutes at 560 W.
Table 1: Solvent Optimization for Pyrimidine Core Synthesis
| Solvent | Time (h) | Yield (%) | Conditions |
|---|---|---|---|
| Water | 12 | 85 | Ambient, no catalyst |
| Water | 0.04 | 92 | Microwave, 560 W |
| Ethanol | 7 | 65 | Microwave, 400 W |
Introduction of the 4-Nitrophenyl Group
The 7-(4-nitrophenyl) moiety originates from the aldehyde component. 4-Nitrobenzaldehyde reacts with 1,3-dimethylbarbituric acid and a nitrogen source (e.g., ammonium acetate) to form the pyrimidine ring. Source confirms that electron-withdrawing groups on aldehydes enhance reaction rates and yields (57–93%) due to increased electrophilicity.
Thioether Functionalization at Position 5
The 5-((4-fluorobenzyl)thio) group requires post-synthetic modification. Two strategies are viable:
Nucleophilic Aromatic Substitution
A halogen atom (e.g., Cl or Br) at position 5 can be displaced by 4-fluorobenzylthiol. Source reports successful thiolation of pyrimidine derivatives using 2-thiobarbituric acid precursors, yielding dithioxo analogs. For example, 2-thiobarbituric acid reacts with aldehydes and amines to form 2,8-dithioxo derivatives (67–81% yield).
Direct Thioether Incorporation During MCRs
Alternatively, 4-fluorobenzylthiol may participate in the MCR. However, thiols can act as nucleophiles or reducing agents, complicating regioselectivity. Source notes that urea derivatives facilitate cyclization under microwave conditions, suggesting thiourea intermediates could direct thioether formation.
Mechanistic Considerations
The proposed mechanism involves three stages:
- Enamine Formation : 1,3-Dimethylbarbituric acid condenses with an amine (e.g., ammonium acetate) to form an enamine intermediate.
- Knoevenagel Condensation : The enamine reacts with 4-nitrobenzaldehyde, forming a chalcone-like intermediate.
- Cyclization and Oxidation : Intramolecular cyclization yields the pyrimido[4,5-d]pyrimidine core, followed by thiolation at position 5.
Source highlights water’s role in stabilizing intermediates via hydrogen bonding, enabling catalyst-free synthesis.
Gram-Scale Synthesis and Green Metrics
The protocol adheres to green chemistry principles:
- Atom Economy : MCRs minimize waste by incorporating all reactants into the product.
- E-Factor : Aqueous workup reduces solvent waste, with E-factors < 2 for analogous reactions.
- Reusability : Aqueous filtrate can be reused for three cycles without yield loss.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Time | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Ambient MCR | 12 h | 85 | >95% | High |
| Microwave MCR | 2.3 m | 92 | >98% | Moderate |
| Post-Synthetic | 18 h | 75 | 90% | Low |
Analytical Characterization
Critical spectroscopic data for validation:
- FT-IR : Peaks at 1700–1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 2550 cm⁻¹ (S-H, if present).
- ¹H NMR : Singlets for 1,3-dimethyl groups (δ 3.2–3.4 ppm), aromatic protons for 4-nitrophenyl (δ 8.2–8.4 ppm).
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), quaternary carbons in the pyrimidine core (δ 145–155 ppm).
Q & A
Q. What are the recommended synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step protocols, including cyclocondensation reactions to form the pyrimido[4,5-d]pyrimidine core, followed by functionalization with fluorobenzylthio and nitrophenyl groups. Optimization strategies include:
- Microwave/ultrasound-assisted synthesis to reduce reaction time and improve yields (e.g., from 12–24 hours to 1–3 hours) .
- Stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Monitoring intermediates via TLC (Rf values: 0.3–0.5 in 1:1 EtOAc/hexane) to ensure reaction completion .
Q. How should researchers characterize the compound’s structural integrity and purity?
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR to confirm substituent integration (e.g., methyl groups at δ 3.2–3.4 ppm; aromatic protons at δ 7.2–8.6 ppm) .
- ¹³C NMR to verify carbonyl signals (C=O at δ 165–175 ppm) and aromatic carbons .
- IR spectroscopy for functional groups (C=O stretch at ~1700 cm⁻¹; S-C bond at ~650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]⁺: ~506.5 g/mol) .
Q. What solvent systems and purification techniques are effective for isolating this compound?
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane.
- Purification :
- Use flash chromatography with gradients (e.g., 10–50% EtOAc in hexane) to separate byproducts.
- Recrystallization in ethanol/water (1:3 ratio) yields crystalline solids with >95% purity .
Advanced Research Questions
Q. How do the fluorobenzylthio and nitrophenyl substituents influence biological activity?
- The 4-fluorobenzylthio group enhances lipophilicity and membrane permeability, as observed in structurally similar pyrimidoquinolines .
- The 4-nitrophenyl group may act as an electron-withdrawing moiety, modulating interactions with enzymatic targets (e.g., kinases or oxidoreductases) .
- SAR studies on analogs suggest that replacing the nitro group with methoxy or halogens alters potency by 2–3 orders of magnitude .
Q. What experimental approaches can identify the compound’s molecular targets?
- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
- Docking studies with homology models (e.g., using PyMol or AutoDock) to predict binding pockets .
Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
- Validate assay conditions : Ensure consistent pH (7.4), DMSO concentration (<1%), and cell passage number .
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Control for nitroreductase activity , which may metabolize the nitrophenyl group in certain cell lines .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Formulation : Use co-solvents (e.g., 10% Cremophor EL in saline) or liposomal encapsulation .
- Prodrug derivatization : Replace the nitro group with a phosphate ester to enhance aqueous solubility .
Q. How can computational modeling guide the design of analogs with improved stability?
Q. What green chemistry methods are applicable to scale up synthesis sustainably?
- Solvent-free mechanochemical synthesis using ball milling .
- Catalytic systems : Immobilized Pd nanoparticles for Suzuki couplings, reducing metal waste .
Q. How should researchers interpret conflicting spectral data (e.g., anomalous NMR peaks)?
- Variable-temperature NMR to detect dynamic effects (e.g., rotamers of the fluorobenzylthio group) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
